molecular formula C24H23N3O3 B10886292 2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate

2-(2H-Benzotriazol-2-yl)-p-tolyl 4-butoxybenzoate

Cat. No.: B10886292
M. Wt: 401.5 g/mol
InChI Key: OMKYBAOEWFZJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-butoxybenzoate is a chemical compound known for its applications in various fields, including materials science and photoprotection. This compound is often used as a UV absorber due to its ability to absorb ultraviolet light and protect materials from UV-induced degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-butoxybenzoate typically involves the following steps:

    Formation of Benzotriazole Derivative: The synthesis begins with the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with nitrous acid to form 1,2,3-benzotriazole.

    Substitution Reaction: The benzotriazole derivative is then subjected to a substitution reaction with 4-methylphenol in the presence of a suitable catalyst to form 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenol.

    Esterification: Finally, the esterification of 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenol with 4-butoxybenzoic acid is carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its UV-absorbing properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as Lewis acids (e.g., aluminum chloride) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-butoxybenzoate has several scientific research applications:

    Chemistry: It is used as a UV stabilizer in polymers and coatings to prevent degradation caused by UV radiation.

    Biology: The compound’s UV-absorbing properties make it useful in biological studies where protection from UV light is necessary.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in formulations requiring UV protection.

    Industry: It is widely used in the production of plastics, coatings, and adhesives to enhance their durability and longevity.

Mechanism of Action

The primary mechanism by which 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-butoxybenzoate exerts its effects is through the absorption of UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby protecting the material it is incorporated into from UV-induced damage. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenol: Similar in structure but lacks the butoxybenzoate ester group.

    2-(2H-1,2,3-Benzotriazol-2-yl)-4-(tert-butyl)phenol: Contains a tert-butyl group instead of a butoxybenzoate ester.

    2-(2H-1,2,3-Benzotriazol-2-yl)-4-(octyloxy)phenol: Features an octyloxy group, providing different solubility and UV-absorbing properties.

Uniqueness

2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-butoxybenzoate is unique due to its specific combination of a benzotriazole UV-absorbing moiety and a butoxybenzoate ester group. This combination enhances its solubility in organic solvents and its compatibility with various polymer matrices, making it particularly effective as a UV stabilizer in a wide range of applications.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-butoxybenzoate

InChI

InChI=1S/C24H23N3O3/c1-3-4-15-29-19-12-10-18(11-13-19)24(28)30-23-14-9-17(2)16-22(23)27-25-20-7-5-6-8-21(20)26-27/h5-14,16H,3-4,15H2,1-2H3

InChI Key

OMKYBAOEWFZJBR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.